molecular formula C17H13NO5 B8572843 N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide

N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide

Cat. No.: B8572843
M. Wt: 311.29 g/mol
InChI Key: OSQJYYNWLZXJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with hydroxyphenyl, hydroxy, and acetamido groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with appropriate diketones under acidic or basic conditions to form the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and acylation are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The compound’s hydroxy and acetamido groups play crucial roles in these interactions, allowing it to form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide

InChI

InChI=1S/C17H13NO5/c1-9(19)18-11-4-7-14-13(8-11)15(21)16(22)17(23-14)10-2-5-12(20)6-3-10/h2-8,20,22H,1H3,(H,18,19)

InChI Key

OSQJYYNWLZXJIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.